molecular formula C13H12FNO2S B1312530 Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate CAS No. 317319-17-8

Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate

Cat. No.: B1312530
CAS No.: 317319-17-8
M. Wt: 265.31 g/mol
InChI Key: JSUXMRIOSHOTNY-UHFFFAOYSA-N
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Description

Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the thiazole ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the thiazole ring, resulting in the formation of alcohols or reduced thiazole derivatives.

    Substitution: The fluorophenyl group can participate in various substitution reactions, such as halogen exchange or nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or reduced thiazole derivatives.

Scientific Research Applications

Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

    Biological Studies: Researchers use this compound to study its interactions with biological targets, including enzymes and receptors, to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the thiazole ring can participate in various biochemical reactions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-Fluorophenyl)acetate: This compound shares the fluorophenyl group but lacks the thiazole ring, making it less versatile in certain applications.

    4-Methylthiazole-5-carboxylate: This compound contains the thiazole ring but lacks the fluorophenyl group, which can affect its binding affinity and reactivity.

Uniqueness

Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate is unique due to the combination of the fluorophenyl group and the thiazole ring. This combination enhances its chemical reactivity and binding affinity, making it a valuable compound in various scientific research applications.

Biological Activity

Ethyl 2-(4-fluorophenyl)-4-methylthiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing on various research findings and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include the formation of thiazole rings through cyclization reactions involving appropriate precursors like aldehydes and thioketones. The introduction of the fluorine atom at the para position of the phenyl ring is crucial for enhancing the compound's biological activity.

Antitumor Activity

Research has shown that thiazole derivatives exhibit promising anticancer properties. This compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. For instance, in studies evaluating similar thiazole compounds, IC50 values (the concentration required to inhibit cell growth by 50%) were reported as low as 1.61 µg/mL, indicating potent activity against cancer cells .

CompoundIC50 (µg/mL)Cancer Cell Line
This compoundTBDVarious
Compound 91.61 ± 1.92Anti-Bcl-2 Jurkat
Compound 101.98 ± 1.22A-431

Antimicrobial Activity

This compound has also been tested for antimicrobial properties. In vitro studies against Gram-positive and Gram-negative bacteria showed varying degrees of effectiveness. Notably, compounds with similar structures have shown significant antibacterial activity, with minimum inhibitory concentration (MIC) values indicating strong potential for treating bacterial infections.

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus6.25High
Bacillus subtilis12.5Moderate
Escherichia coliTBDTBD

The presence of the fluorine substituent is believed to enhance lipophilicity and improve membrane penetration, which may contribute to increased antimicrobial efficacy .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Enzyme Inhibition : Compounds in this class have shown inhibition against key enzymes involved in cancer cell proliferation and survival.
  • Interaction with DNA : Some thiazoles interact with DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication, suggesting potential use as antibacterial agents .
  • Cell Cycle Arrest : Initial studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

One notable study evaluated a series of thiazole derivatives, including this compound, against various human cancer cell lines such as non-small cell lung cancer (Hop-92) and melanoma (SK-MEL-2). Results indicated that this compound exhibited broad-spectrum anticancer activity comparable to established chemotherapeutics .

Properties

IUPAC Name

ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2S/c1-3-17-13(16)11-8(2)15-12(18-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUXMRIOSHOTNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50429303
Record name Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317319-17-8
Record name 5-Thiazolecarboxylic acid, 2-(4-fluorophenyl)-4-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317319-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-fluoro-thiobenzamide (1.25 g, 8.04 mmol) and 2-chloro-3-oxo-butyric acid ethyl ester (1.11 mL, 8.20 mmol) in ethanol (18 mL) was heated at refluxed for 16 h before it was cooled to room temperature and concentrated in vacuo. It was partitioned between ethyl acetate and saturated sodium bicarbonate, the organic layer was washed with brine, dried over anhydrous sodium sulfate and concentrated in vacuo to give the title compound as a yellow solid (1.99 g): MS: (+) m/z 266.03 (M+1).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
1.11 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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